molecular formula C26H20F5NO4 B557241 Fmoc-Val-OPfp CAS No. 86060-87-9

Fmoc-Val-OPfp

Cat. No. B557241
CAS RN: 86060-87-9
M. Wt: 505.4 g/mol
InChI Key: TZEGAVSWQUEHAQ-QHCPKHFHSA-N
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Description

Fmoc-Val-OPfp is an amino acid . It is a pre-formed pentafluorophenyl ester used for coupling valine amino-acid residues by Fmoc SPPS . This use enables bromophenol blue monitoring of amide bond formation .


Synthesis Analysis

Fmoc-based peptide synthesis is a common method for peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Fmoc-amino acid pentafluorophenyl esters (Fmoc-OPfp esters) are activated esters and do not require any additional activation . In the presence of HOBt, the coupling rate is rapid and few side products are formed .


Molecular Structure Analysis

The empirical formula of Fmoc-Val-OPfp is C26H20F5NO4 . Its molecular weight is 505.43 . The InChI key is TZEGAVSWQUEHAQ-QHCPKHFHSA-N .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-Val-OPfp appears as a white to slight yellow to beige powder . Its optical rotation α 25/D (c=1 in chloroform) is -25.5 - -20.5 ° . It has a DCU (DC (0004)) of ≤ 2 % . Its assay (HPLC, area%) is ≥ 98.0 % (a/a) . It is clearly soluble in 0.5 mmole in 3 ml DMF .

Scientific Research Applications

  • Asparagine Coupling in Fmoc Solid Phase Peptide Synthesis : Fmoc-Asn-OPfp is used for homogeneous peptide synthesis, offering rapid coupling without side reactions, especially in peptides containing asparagine and tryptophan (Gausepohl, Kraft, & Frank, 2009).

  • Synthesis of O-Glycopeptides : Fmoc-AA-OPfp (AA = Tyr or Ser) is used in a rapid and stereoselective method for the routine synthesis of O-glycopeptides, demonstrating over 90% yield of the target glycopeptide (Gangadhar, Jois, & Balasubramaniam, 2004).

  • Solid-Phase Synthesis of Glycopeptides : Utilizing Fmoc-Asp(OPfp)-O t Bu for solid-phase synthesis of glycopeptides, this method proves efficient for coupling with glycosylamines (Ürge et al., 1991).

  • Oligosaccharide Mimetics : Fmoc-Asn(β-Ac3GlcNAc)-OPfp is used in the synthesis of glycopeptide libraries, aiding in the identification of oligosaccharide mimetics (Hilaire et al., 1998).

  • Adsorption on Molecularly Imprinted Polymers : Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp(OPfp)) is studied for its adsorption characteristics on polymers, providing insights into molecular interactions (Kim & Guiochon, 2005).

  • High-Performance Liquid Chromatography of Amino Acids : Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp(OPfp)) is used in assessing pre-column derivatization methods for amino acid analysis (Fürst et al., 1990).

  • Preparation of Phosphotyrosine Building Blocks : Nα-Fmoc-TyrtBu)-OPfp is transformed into Nα-Fmoc-Tyr(PO3H32)-OPfp, which is used in the solid-phase synthesis of phosphopeptides (Krog-Jensen, Christensen, & Meldal, 2004).

  • Synthesis of Glycosylated Hydroxyproline Building Blocks : Nα-Fmoc Hyp Opfp is glycosylated with different acylated glycosyl derivatives, demonstrating its utility in solid-phase glycopeptide synthesis protocols (Arsequell, Sàrries, & Valencia, 1995).

  • Carbopeptides Carbohydrates as Templates for De Novo Design of Protein Models

    : The study explores the use of carbohydrates, including Fmoc derivatives, as templates in protein model design (Jensen & Bárány, 2000).

Safety And Hazards

The safety data sheet for Fmoc-Val-OPfp suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEGAVSWQUEHAQ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369828
Record name Fmoc-Val-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Val-OPfp

CAS RN

86060-87-9
Record name Fmoc-Val-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-L-valin pentafluorphenylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
LA Carpino, HG Chao, M Beyermann… - The Journal of Organic …, 1991 - ACS Publications
FMOC amino acid chlorides, previously shown to be rapid-acting coupling agents in two-phase systems or in homogeneous solution, did not prove to be directly applicable tosolid-…
Number of citations: 104 pubs.acs.org
L Benimetskaya, N Guzzo-Pernell, ST Liu… - Bioconjugate …, 2002 - ACS Publications
The development of antisense technology has focused on improving methods for oligonucleotide delivery into cells. In the present work, we describe a novel strategy for oligonucleotide …
Number of citations: 35 pubs.acs.org
CS Nielsen, PH Hansen, A Lihme… - Journal of Biochemical …, 1989 - Elsevier
… Increasing amolmts of Pfp-OH dissolved in 15 mM DIEA in DMF were added to aliquots containing Fmoc-Val-Opfp in the same solvent, The final concentration of Fmoc-Val-Opfp was …
Number of citations: 13 www.sciencedirect.com
M Quibell, WG Turnell, T Johnson - Journal of the Chemical Society …, 1993 - pubs.rsc.org
A new synthesis of azapeptides for use in the study of a proteolytic enzyme associated with Alzheimer's disease is described. The method utilizes fluoren-9-ylmethoxycarbonyl (Fmoc) …
Number of citations: 87 pubs.rsc.org
Y Kajihara, Y Suzuki, N Yamamoto… - … A European Journal, 2004 - Wiley Online Library
We describe herein the preparation of 24 pure asparagine‐linked oligosaccharides (Asn‐oligosaccharides) from asparagine‐linked biantennary complex‐type sialylundecasaccharide [(…
M Haramura, K Tsuzuki, A Okamachi, K Yogo… - Bioorganic & medicinal …, 2002 - Elsevier
A series of novel tetra-peptide motilin agonists, having the general structure H-Phe-Val-X-Ile-NH 2 , were designed, on the basis of structure–activity relationship studies of motilin. …
Number of citations: 7 www.sciencedirect.com
D Louis, J Bernillon, JO Paı̈sse, JM Wallach - Journal of Chromatography …, 1999 - Elsevier
The use of a peptide library of limited size, is considered to be more appropriate for studying a protease with a complex specificity, but very sensitive and efficient analytical techniques …
Number of citations: 14 www.sciencedirect.com
N Yamamoto, Y Ohmori, T Sakakibara… - Angewandte Chemie …, 2003 - Wiley Online Library
… However, the coupling of Fmoc-Val-OPfp was monitored based on the disappearance of the yellow Dhbt-OH color and stopped at 85 % conversion. If coupling with Val was continued, …
Number of citations: 81 onlinelibrary.wiley.com
M Willert, JM Benito, M Meldal - Journal of Combinatorial …, 2003 - ACS Publications
… The four amino alcohols were subsequently acylated with a mixture of Fmoc-Val-OPfp (3 equiv) and Dbht-OH (1.1 equiv). The resins were washed with DMF, the Fmoc group was …
Number of citations: 12 pubs.acs.org
TA McTeague - 2012 - digitalrepository.trincoll.edu
… Next, 0.922g (5equiv) of FmocVal-OPfp and 0.253g (5 equiv) of HOBt were dissolved in a minimal amount of DMF and added to the reaction vessel. After agitation for 1 hour, the …
Number of citations: 5 digitalrepository.trincoll.edu

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